An In-depth Technical Guide to the Chemical Properties of (2S)-2-amino-2-cyclopropylpropanoic Acid
An In-depth Technical Guide to the Chemical Properties of (2S)-2-amino-2-cyclopropylpropanoic Acid
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical characterization of (2S)-2-amino-2-cyclopropylpropanoic acid. As a non-proteinogenic, chiral α-amino acid featuring a quaternary stereocenter, this molecule represents a sophisticated building block for drug discovery and development. The unique structural and electronic properties conferred by the cyclopropyl moiety—including conformational rigidity and enhanced metabolic stability—make it a valuable scaffold in medicinal chemistry. This document details its physicochemical characteristics, outlines key synthetic strategies, provides a framework for its spectroscopic identification, and discusses its strategic application in the design of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of sterically constrained amino acids.
Molecular Structure and Physicochemical Properties
Nomenclature and Stereochemistry
(2S)-2-amino-2-cyclopropylpropanoic acid is a chiral, non-proteinogenic amino acid. Its systematic IUPAC name precisely defines its structure:
-
Propanoic acid: A three-carbon carboxylic acid forms the backbone.
-
2-amino: An amino group (-NH₂) is attached to the second carbon (the α-carbon).
-
2-cyclopropyl: A cyclopropyl ring is also attached to the α-carbon.
-
(2S): The stereochemistry at the α-carbon, which is a quaternary chiral center, is of the S-configuration.
This unique arrangement results in a compact and conformationally restricted structure, a highly desirable trait in the rational design of small-molecule drugs.[1] The presence of the cyclopropyl group is critical, as it acts as a "conformational clamp," pre-organizing the molecule into a specific shape which can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[2][3]
Core Physicochemical Data
The fundamental properties of (2S)-2-amino-2-cyclopropylpropanoic acid are summarized below. Data for the racemate and related isomers are used to establish a baseline.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [4][5] |
| Molecular Weight | 129.16 g/mol | [4][5][6] |
| Appearance | White to off-white solid (predicted) | [4][7] |
| CAS Number | 5687-72-9 (for racemate) | [4] |
| Canonical SMILES | C(C(=O)O)N | |
| InChI Key | VRFYYCFVOBCXDL-ZCFIWIBFSA-N (for 2R-isomer) | [5] |
Acidity, Basicity, and Zwitterionic Nature
Like all α-amino acids, (2S)-2-amino-2-cyclopropylpropanoic acid exists predominantly as a zwitterion in neutral aqueous solution. The acidic carboxylic acid group donates a proton to the basic amino group, resulting in a molecule with both a carboxylate (–COO⁻) and an ammonium (–NH₃⁺) group.
The acidity and basicity are defined by two distinct pKa values:
-
pKa₁ (α-carboxyl group): Expected to be in the range of 2.0–2.5 .
-
pKa₂ (α-ammonium group): Expected to be in the range of 9.0–9.8 .
The isoelectric point (pI) , the pH at which the molecule carries no net electrical charge, can be estimated by averaging these two pKa values, likely falling in the range of 5.5–6.2 . At a pH below the pI, the molecule will carry a net positive charge, and at a pH above the pI, it will carry a net negative charge. This property is fundamental to its purification by ion-exchange chromatography and its behavior in biological systems.[8]
Solubility and Stability Profile
The zwitterionic character of (2S)-2-amino-2-cyclopropylpropanoic acid governs its solubility.
-
Solubility: It is predicted to be soluble in water and other polar protic solvents due to favorable interactions between the polar solvent and the charged carboxylate and ammonium groups.[9][10] Conversely, it is expected to have poor solubility in non-polar organic solvents like hydrocarbons.[9] Solubility is typically lowest at the isoelectric point (pI).[8]
-
Stability and Storage: As a solid, the compound is stable under standard conditions. For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere at room temperature to prevent potential degradation.[4]
Synthesis and Manufacturing Strategies
The construction of a quaternary α-carbon, particularly one containing a cyclopropyl group, requires specialized synthetic methods. Stereocontrol is the paramount challenge.
Overview of Synthetic Approaches
-
Strecker Synthesis from a Cyclopropyl Ketone: This is a classic and highly adaptable method. It involves the reaction of a ketone (in this case, methyl cyclopropyl ketone) with an amine and a cyanide source (e.g., KCN or TMSCN), followed by hydrolysis of the resulting α-aminonitrile.[11] The use of a chiral amine auxiliary is essential to induce the desired (S)-stereochemistry at the α-carbon.
-
Cyclopropanation of an Alanine Derivative: An alternative approach involves the cyclopropanation of a suitable dehydroalanine precursor. This method has been successfully used for various cyclopropyl amino acids.[13][14][15]
-
Asymmetric Alkylation: Methods involving the diastereoselective alkylation of chiral glycine enolate equivalents with a cyclopropyl electrophile could also be envisioned.
The choice of method is dictated by the availability of starting materials, scalability, and the efficiency of the stereochemical control step. The Strecker approach is often favored for its robustness and the commercial availability of the requisite ketone.
Illustrative Synthetic Workflow (Strecker Approach)
The following diagram outlines a logical workflow for the asymmetric synthesis of (2S)-2-amino-2-cyclopropylpropanoic acid.
Caption: Generalized workflow for asymmetric Strecker synthesis.
Detailed Experimental Protocol (Hypothetical Strecker Synthesis)
This protocol is illustrative, providing a scientifically grounded procedure based on established principles.[11]
-
Imine Formation: To a solution of methyl cyclopropyl ketone (1.0 eq) and (S)-α-methylbenzylamine (1.05 eq) in anhydrous toluene at 0°C under an argon atmosphere, add triethylamine (1.1 eq) followed by the dropwise addition of titanium(IV) chloride (0.6 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Causality: TiCl₄ acts as a Lewis acid to activate the ketone carbonyl for condensation, and triethylamine neutralizes the HCl byproduct.
-
Cyanation: Cool the reaction mixture to -20°C and add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Stir the reaction at this temperature for 24 hours. Causality: TMSCN is a less hazardous cyanide source that adds across the C=N bond. The chiral auxiliary directs the cyanide addition to one face of the imine, establishing the diastereomeric excess.
-
Hydrolysis: Quench the reaction by carefully adding 6M aqueous HCl. Separate the layers and heat the aqueous layer to reflux for 18 hours to hydrolyze the nitrile and cleave the chiral auxiliary. Causality: Strong acid is required to hydrolyze the robust nitrile group to a carboxylic acid and the imine to an amine.
-
Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH ~6. The resulting crude amino acid diastereomers can be separated by fractional crystallization or preparative chiral chromatography. The final product is typically purified via ion-exchange chromatography. Causality: Adjusting the pH to the isoelectric point minimizes solubility, aiding in initial precipitation. Ion-exchange chromatography separates the desired amino acid from salts and any remaining impurities based on charge.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not published, its spectral features can be reliably predicted.
Analytical Workflow for Characterization
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The magnetic anisotropy of the cyclopropane ring results in a characteristic upfield shift for its protons.[16][17]
-
Predicted ¹H NMR Shifts (in D₂O):
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration -CH ₃ ~1.4 - 1.6 Singlet (s) 3H Cyclopropyl -CH ₂ ~0.5 - 1.2 Complex Multiplets (m) 4H | Cyclopropyl -CH | ~1.2 - 1.5 | Multiplet (m) | 1H |
-
-
¹³C NMR Spectroscopy: The quaternary α-carbon and the strained cyclopropyl carbons will have distinct signals.
-
Predicted ¹³C NMR Shifts (in D₂O):
Carbon Assignment Predicted Chemical Shift (δ, ppm) -C OOH ~175 - 180 Quaternary C -α ~60 - 70 -C H₃ ~20 - 25 Cyclopropyl -C H ~15 - 25 | Cyclopropyl -C H₂ | ~5 - 15 |
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[18][19] The spectrum will be dominated by absorptions characteristic of its zwitterionic form.
-
Predicted IR Absorption Bands:
Functional Group Wavenumber (cm⁻¹) Description of Vibration N-H (Ammonium) 3000 - 3300 (broad) N-H stretch C-H (Alkyl/Cyclopropyl) 2850 - 3000 C-H stretch C=O (Carboxylate) 1550 - 1610 (strong) Asymmetric C=O stretch N-H (Ammonium) 1500 - 1550 N-H bend | C-O (Carboxylate) | 1300 - 1420 (strong) | Symmetric C=O stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular formula. Tandem MS (MS/MS) reveals structural information through characteristic fragmentation patterns.[20]
-
Expected ESI-MS Data:
-
[M+H]⁺ (Positive Ion Mode): m/z 130.0863 (Calculated for C₆H₁₂NO₂⁺)
-
-
Key Fragmentation Pathways (CID):
-
Loss of H₂O: m/z 112.0757
-
Loss of COOH (as CO + H₂O): m/z 84.0808 (leading to a cyclopropyl-containing iminium ion)
-
Loss of NH₃: m/z 113.0703
-
Reactivity and Applications in Drug Development
The true value of (2S)-2-amino-2-cyclopropylpropanoic acid lies in its strategic application in medicinal chemistry, where the cyclopropyl group is a versatile and powerful tool.[21][22][23]
The Role of the Cyclopropyl Moiety
Incorporating a cyclopropyl group into a drug candidate can address multiple challenges encountered during development.[1][23][24]
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][25] This can increase the half-life and bioavailability of a drug.
-
Increased Potency: The rigid nature of the ring constrains the conformation of the molecule, which can lock it into a shape that is optimal for binding to its biological target, thereby enhancing potency.[3][22]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups (e.g., gem-dimethyl, vinyl) to fine-tune properties like lipophilicity and pKa, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[3]
-
Reduced Off-Target Effects: By improving the conformational fit for the intended target, the cyclopropyl group can help reduce binding to other proteins, minimizing side effects.[1][22]
Logical Pathway for Drug Discovery Integration
This amino acid is not a drug itself but a sophisticated building block. Its integration into a drug discovery pipeline follows a logical progression.
Caption: Integration of the amino acid into a drug discovery pipeline.
Conclusion
(2S)-2-amino-2-cyclopropylpropanoic acid is a structurally elegant and functionally powerful building block for modern drug discovery. Its unique combination of a quaternary chiral center and a conformationally rigid cyclopropyl group offers medicinal chemists a valuable tool to address key challenges such as metabolic instability and suboptimal potency. A thorough understanding of its physicochemical properties, synthetic accessibility, and analytical signatures, as detailed in this guide, is essential for its effective implementation in the design of next-generation therapeutics. The principles and data presented herein provide a solid foundation for researchers aiming to harness the full potential of this unique amino acid.
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